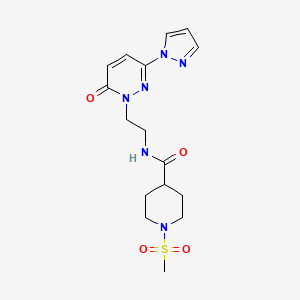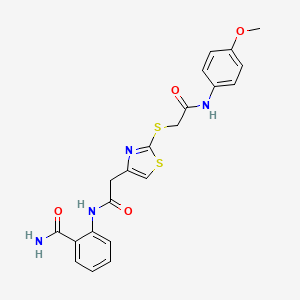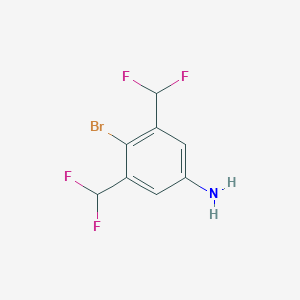
4-Bromo-3,5-bis(difluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3,5-bis(difluoromethyl)aniline” is a chemical compound with the CAS Number: 2503205-65-8 . It has a molecular weight of 272.04 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
This compound has been used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion . It was also used to synthesize salicylanilides with lantitubercular activities .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It is typically stored at room temperature . The molecular weight of the compound is 272.04 .Applications De Recherche Scientifique
Catalytic Applications and Organic Synthesis
- Monodentate Transient Directing Groups : A study by Yi‐Feng Wang et al. (2019) showcased the use of a structurally similar compound, 3,5-bis(trifluoromethyl)aniline, as a highly efficient monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling reactions. This application demonstrates the potential of using 4-Bromo-3,5-bis(difluoromethyl)aniline in facilitating complex organic syntheses through dual carbon-hydrogen (C-H) bond activation sequence under mild conditions, leading to high yields and excellent regioselectivities with broad functional group compatibility and high atom economy (Yi‐Feng Wang et al., 2019).
Material Synthesis
- Optoelectronic Materials : Research by Zhou Yi-feng (2010) into 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline, synthesized from 2-bromofluorene, highlights the relevance of halogenated anilines in developing novel optoelectronic materials. The synthesized compound showed promising optical properties, suggesting that derivatives of this compound could serve as key intermediates in the design and synthesis of materials with tailored optical and electronic properties for use in organic photoconductive devices and other applications (Zhou Yi-feng, 2010).
Spectroscopic and Theoretical Analysis
- Vibrational Analysis for NLO Materials : B. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of compounds including 4-bromo-3-(trifluoromethyl)aniline, underlining its potential utility in nonlinear optical (NLO) materials. This study provides insight into the impact of halogenation and trifluoromethyl substitution on the vibrational properties of aniline derivatives, suggesting the role of this compound in the development of advanced materials with desirable electronic and optical characteristics (B. Revathi et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
It has been used in the synthesis of compounds that inhibit tmprss4 serine protease activity . TMPRSS4 is a type II transmembrane serine protease involved in cancer cell invasion and metastasis .
Mode of Action
It’s known that the compound has been used to synthesize 2-hydroxydiarylamide derivatives . These derivatives inhibit TMPRSS4 serine protease activity, which could suppress cancer cell invasion .
Biochemical Pathways
The inhibition of tmprss4 serine protease activity can impact various cellular processes, including cell proliferation, apoptosis, and cell migration .
Pharmacokinetics
The compound’s molecular weight (27204 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and permeation .
Result of Action
Its derivatives have been shown to inhibit tmprss4 serine protease activity, which could suppress cancer cell invasion .
Propriétés
IUPAC Name |
4-bromo-3,5-bis(difluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMUDIERZHLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2503205-65-8 |
Source


|
| Record name | 4-bromo-3,5-bis(difluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)
![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
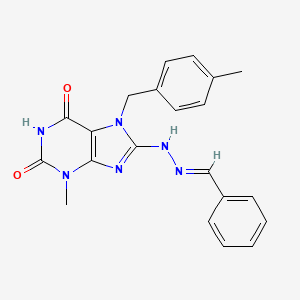
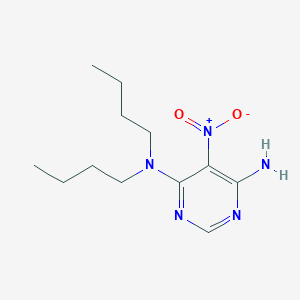

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
